molecular formula C9H11NO4 B187045 2-Amino-3,6-dimethoxybenzoic acid CAS No. 50472-10-1

2-Amino-3,6-dimethoxybenzoic acid

Cat. No. B187045
CAS RN: 50472-10-1
M. Wt: 197.19 g/mol
InChI Key: RRQMXQWSIJERLR-UHFFFAOYSA-N
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Description

2-Amino-3,6-dimethoxybenzoic acid is a polyphenol compound . It has a molecular formula of C9H11NO4 and an average mass of 197.188 Da . It is used as a reagent in the synthesis of Tasquinimod, an orally active antiangiogenic agent which may inhibit HDAC4 signalling .


Synthesis Analysis

The synthesis of novel benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid . The products were purified and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,6-dimethoxybenzoic acid is represented by the InChI code: 1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) .


Chemical Reactions Analysis

2,6-Dimethoxybenzoic Acid is used in the synthesis of indoles as well as coumarins related to Novobiocin . It is also used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .


Physical And Chemical Properties Analysis

2-Amino-3,6-dimethoxybenzoic acid is a powder with a melting point between 92-97°C . It has a molecular weight of 197.19 .

Scientific Research Applications

Polymorphic Control in Crystallization

2,6-Dimethoxybenzoic acid (2,6MeOBA), closely related to 2-Amino-3,6-dimethoxybenzoic acid, has been studied for controlling polymorphic outcomes in crystallization. Different polymorphs of 2,6MeOBA were obtained and characterized, with additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) showing potential to influence the formation of certain polymorphs in crystallization from water (Semjonova & Be̅rziņš, 2022).

Synthesis of Quinazoline Derivatives

Asymmetric Synthesis of Tetrahydronaphthalene

The asymmetric synthesis of 2-amino-6,7-dimethoxy-1,2,3,4-tetrahydronaphthalene, related to the target compound, has been described, highlighting the compound's relevance in creating complex molecular structures with high optical purity (Charlton, Koh & Plourde, 1990).

Identification of New Polymorphs

A new polymorph of 2,6-dimethoxybenzoic acid was identified, underlining the compound's structural versatility and relevance in crystallography and materials science (Portalone, 2011).

Mechanism of Action

While the specific mechanism of action for 2-Amino-3,6-dimethoxybenzoic acid is not detailed, it’s known that it is used in the synthesis of Tasquinimod, which may inhibit HDAC4 signalling .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The compound has been used in the synthesis of Tasquinimod, an anti-cancer agent . It has also been used in the synthesis of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides . These compounds have shown antioxidant and antibacterial activities , suggesting potential future applications in these areas.

properties

IUPAC Name

2-amino-3,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQMXQWSIJERLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360973
Record name 2-amino-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,6-dimethoxybenzoic acid

CAS RN

50472-10-1
Record name 2-amino-3,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,6-dimethoxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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